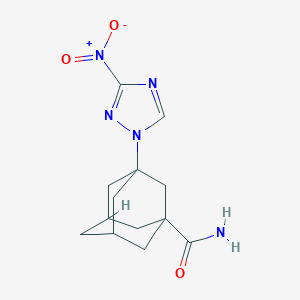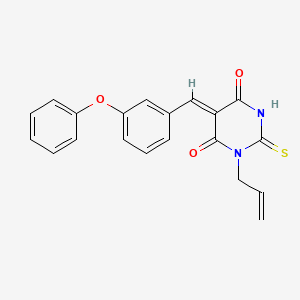
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AP5, is a novel compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyrimidinediones and has been synthesized through a multi-step process involving the reaction of various reagents.
作用機序
The mechanism of action of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively non-toxic and has low side effects. However, the limitations of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its low solubility in water and its limited availability.
将来の方向性
There are several future directions for research on 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to investigate the potential therapeutic effects of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models of neurodegenerative diseases. Another potential direction is to optimize the synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to improve its yield and purity. Additionally, the development of new derivatives of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with improved properties is another potential future direction.
合成法
The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-phenoxybenzaldehyde with thiourea and allyl isothiocyanate in the presence of a catalyst. The resulting product is then subjected to cyclization with malonic acid in the presence of a base to yield 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to achieve high yields and purity.
科学的研究の応用
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5Z)-5-[(3-phenoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-11-22-19(24)17(18(23)21-20(22)26)13-14-7-6-10-16(12-14)25-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2,(H,21,23,26)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWTWBJINITBU-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-phenoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
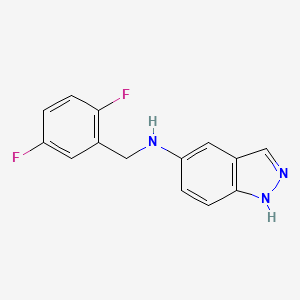
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
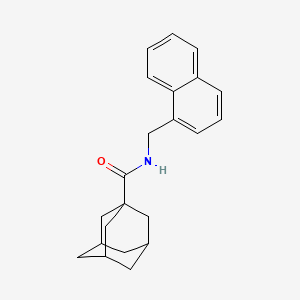
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
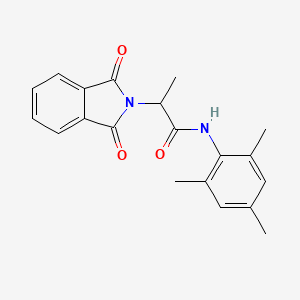
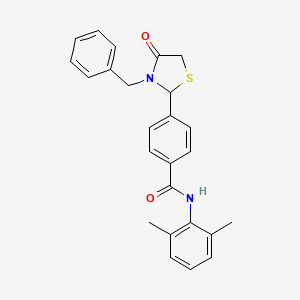

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
